Isoamyl 4-(dimethylamino)benzoate
Description
Chemical Classification and Structural Context within Benzoate (B1203000) Esters
Isoamyl 4-(dimethylamino)benzoate (B8555087) is an organic compound classified within several chemical groups. tcichemicals.comfishersci.ca Structurally, it is an ester of 4-(dimethylamino)benzoic acid and isoamyl alcohol (also known as isopentyl alcohol or 3-methyl-1-butanol). tcichemicals.comgeno-chem.com This places it within the larger family of benzoate esters, which are characterized by a central benzene (B151609) ring attached to a carboxylate ester functional group. sigmaaldrich.com
The molecule's structure consists of a benzene ring substituted at two positions. At one position is a dimethylamino group (-N(CH₃)₂), which classifies the compound as a tertiary amine. fishersci.ca At the para position (the opposite end of the ring) is the ester group (-COO-), which is linked to an isoamyl group (-CH₂CH₂CH(CH₃)₂). uni.lusigmaaldrich.cn The presence of the amino group makes it an aminobenzoate derivative. The compound is also known by synonyms such as Padimate A and Spectraban. chemspider.com
Table 1: Chemical and Physical Properties of Isoamyl 4-(Dimethylamino)benzoate
| Property | Value | Source(s) |
| CAS Number | 21245-01-2 | medchemexpress.comlabproinc.com |
| Molecular Formula | C₁₄H₂₁NO₂ | fishersci.cauni.lumedchemexpress.com |
| Molecular Weight | 235.32 g/mol | medchemexpress.com |
| IUPAC Name | 3-methylbutyl 4-(dimethylamino)benzoate | fishersci.casigmaaldrich.cn |
| Synonyms | Padimate A, Spectraban, Isopentyl 4-(dimethylamino)benzoate | tcichemicals.comchemspider.com |
| Physical State | Solid | labproinc.com |
| Density | 1.0±0.1 g/cm³ | |
| Boiling Point | 337.9±25.0 °C at 760 mmHg | |
| Flash Point | 117.8±14.0 °C |
Historical Academic Research Trajectories and Evolving Research Questions
Historically, academic and industrial research on this compound, widely known by its trade name Padimate A, was primarily driven by its application as an ultraviolet (UV) filter in sunscreen formulations. chemspider.com Early research questions centered on its efficacy and mechanism of photoprotection.
A notable example from this period is a 1985 study that investigated the ability of sunscreens containing the compound to protect human skin cells from DNA damage induced by UV-B radiation. The research focused on measuring the reduction in unscheduled DNA synthesis (UDS), a cellular mechanism for repairing DNA damage, in normal human fibroblasts exposed to UV-B light. The core research question was whether the compound could effectively block the genotoxic effects of UV radiation at the cellular level, providing a new in-vitro method for evaluating sunscreen efficacy against long-term sun damage. This trajectory positioned the compound as a key subject in the fields of dermatology and photobiology for its protective qualities.
Contemporary Significance and Emerging Research Frontiers
The contemporary significance of this compound in academic research has evolved from evaluating its fundamental efficacy to enhancing its functional properties for advanced applications. A prominent research frontier is the improvement of the compound's photostability, a critical attribute for UV-filtering agents which can degrade upon prolonged sun exposure, reducing their effectiveness.
A key development in this area is the synthesis and characterization of an inclusion complex involving this compound and sulfobutylether-β-cyclodextrin, as detailed in a 2022 study published in the Journal of Photochemistry and Photobiology A: Chemistry. medchemexpress.com This research addresses the limitations of the compound's stability. By encapsulating the molecule within the cyclodextrin (B1172386) host, researchers aim to create a more robust formulation. The central research question has thus shifted towards molecular engineering: how can the compound be modified or complexed to improve its performance and stability? medchemexpress.com
The use of this compound as a chemical intermediate or building block for the synthesis of more complex molecules also represents a significant area of current research interest. tcichemicals.commedchemexpress.com This highlights its value not just as an end-product but as a versatile component in synthetic chemistry.
Table 2: Evolution of Research on this compound
| Research Era | Primary Research Question | Key Findings/Applications | Representative Study |
| Historical | How effective is the compound at protecting against UV-induced DNA damage? | Demonstrated ability to reduce unscheduled DNA synthesis (UDS) in human fibroblasts after UV-B exposure. | Evaluation of sunscreen efficacy against chronic actinic damage (1985). |
| Contemporary | How can the photostability and performance of the compound be improved? | Successful synthesis of an inclusion complex with sulfobutylether-β-cyclodextrin to enhance photostability. medchemexpress.com | Photostability of the inclusion complex of this compound with sulfobutylether-β-cyclodextrin (2022). medchemexpress.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylbutyl 4-(dimethylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-11(2)9-10-17-14(16)12-5-7-13(8-6-12)15(3)4/h5-8,11H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSAUHSCHWRZKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)C1=CC=C(C=C1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046580 | |
| Record name | Padimate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21245-01-2 | |
| Record name | Isoamyl 4-(dimethylamino)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21245-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Padimate [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021245012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-(dimethylamino)-, 3-methylbutyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Padimate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Padimate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.247 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPENTYL P-DIMETHYLAMINOBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/956679A27P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Advanced Chemical Transformations
Elucidation of Synthetic Pathways for Isoamyl 4-(Dimethylamino)benzoate (B8555087)
The principal route for synthesizing Isoamyl 4-(dimethylamino)benzoate is through the direct esterification of its constituent carboxylic acid and alcohol. This pathway is a cornerstone of industrial organic synthesis, valued for its straightforwardness and adaptability.
The most common method for preparing this compound is the Fischer-Speier esterification. masterorganicchemistry.comathabascau.ca This acid-catalyzed condensation reaction involves heating 4-(dimethylamino)benzoic acid with isoamyl alcohol. The reaction is reversible, and to drive the equilibrium toward the formation of the ester, an excess of one reactant (typically the alcohol) is used, and/or the water formed as a byproduct is continuously removed from the reaction mixture. athabascau.camasterorganicchemistry.com
The general mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of isoamyl alcohol. masterorganicchemistry.com A tetrahedral intermediate is formed, followed by proton transfer and the elimination of a water molecule to yield the protonated ester. masterorganicchemistry.com Finally, deprotonation of this intermediate regenerates the acid catalyst and produces the final ester product, this compound. masterorganicchemistry.com
Aryl sulphonic acids, such as p-toluenesulfonic acid (p-TSA), are effective homogeneous catalysts for the esterification of benzoic acids with alcohols like isoamyl alcohol. dergipark.org.trresearchgate.net They are strong acids that readily protonate the carboxylic acid, initiating the catalytic cycle. Kinetic studies on the esterification of benzoic acid with isoamyl alcohol using p-TSA have shown a significant dependence of the reaction rate on temperature and catalyst concentration. researchgate.net The activation energy for this specific reaction has been calculated to be 50.45 kJ/mol. researchgate.net
| Temperature (K) | Catalyst Conc. (mol/L) | Initial Molar Ratio (Acid:Alcohol) | Benzoic Acid Conversion (%) |
| 353.15 | 0.05 | 1:2 | ~55 |
| 363.15 | 0.05 | 1:2 | ~65 |
| 373.15 | 0.05 | 1:2 | ~75 |
| 383.15 | 0.05 | 1:2 | ~80 |
This interactive table presents illustrative data based on kinetic studies of the esterification of benzoic acid with isoamyl alcohol catalyzed by p-toluenesulfonic acid. Actual conversions can vary. researchgate.net
Certain inorganic salts can function as catalysts in esterification reactions. A patented method describes the use of ferric perchlorate (B79767) (Fe(ClO₄)₃) as a catalyst for the preparation of p-(dimethylamino)benzoic acid esters. google.com In this process, p-dimethylaminobenzaldehyde is used as the starting material, which is reacted with an alcohol (such as isoamyl alcohol) and hydrogen peroxide in the presence of the ferric perchlorate catalyst. google.com This approach represents an alternative pathway that avoids the direct use of the carboxylic acid.
In the pursuit of more efficient and reusable catalysts, heteropolyacids (HPAs) and solid superacids have emerged as powerful alternatives to traditional liquid acids. dergipark.org.trtandfonline.com Solid superacids, such as sulfated zirconia (SO₄²⁻/ZrO₂) and tungstated zirconia, exhibit catalytic activities that can be many times stronger than concentrated sulfuric acid, leading to higher yields and shorter reaction times. tandfonline.comnih.govacs.org These catalysts are heterogeneous, which simplifies their separation from the reaction mixture, allowing for easy recovery and recycling, thus reducing corrosive waste and environmental pollution. dergipark.org.trtandfonline.com
Sulfonated organic heteropolyacid salts have also been developed and optimized for the synthesis of esters like isoamyl isovalerate. crossref.orgresearchgate.netfigshare.com These catalysts combine the benefits of HPAs with improved stability and solubility characteristics. Optimization studies for similar ester syntheses have identified key parameters for achieving high yields.
| Parameter | Range Studied | Optimal Condition for High Yield |
| Alcohol/Acid Molar Ratio | 1.05 - 1.15 | 1.1:1 |
| Catalyst Amount (% of acid) | 5.0 - 7.5 | 6.4% |
| Reaction Time (hours) | 1.5 - 2.5 | 2.0 |
| Water-carrying agent (mL) | 7.5 - 12.5 | 10 |
This interactive table shows optimized conditions for the synthesis of isoamyl isovalerate using a sulfonated heteropolyacid salt catalyst, which are principles applicable to the synthesis of this compound. researchgate.net Under such optimized conditions, ester yields can reach over 97%. researchgate.net
Green chemistry principles are increasingly being applied to the synthesis of esters to minimize environmental impact. jddhs.com Key strategies include the use of benign solvents, solvent-free reaction conditions, and the development of recyclable, non-toxic catalysts. mdpi.comresearchgate.net
The use of solid acid catalysts like modified montmorillonite (B579905) clays (B1170129) or heteropolyacids is a significant green approach, as it replaces corrosive and polluting mineral acids like sulfuric acid. tandfonline.comijstr.org These solid catalysts can be easily filtered from the reaction medium and reused multiple times without a significant loss of activity, which aligns with the principles of waste reduction and atom economy. researchgate.netgoogle.com
Solvent-free synthesis is another important green technique. ijstr.org For example, the synthesis of isoamyl acetate (B1210297) has been achieved under solvent-free conditions using a nano-biocomposite catalyst derived from ball-milled seashells. researchgate.net This method avoids the use of hazardous organic solvents and a high yield of 91% was obtained at 98°C. researchgate.net Other green methods being explored include the use of alternative energy sources like microwave irradiation, which can dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.com The use of water as a solvent, where feasible, also represents a highly eco-friendly approach in chemical synthesis. nih.gov
Catalytic Systems and Reaction Optimization in Ester Synthesis
Chemical Reactivity and Degradation Pathways of this compound
This compound, a compound utilized in various chemical syntheses, undergoes several chemical transformations, including hydrolysis and oxidation. medchemexpress.com Understanding these degradation pathways is crucial for its application and stability assessment.
Hydrolytic Stability and Reaction Mechanisms
The hydrolysis of benzoate (B1203000) esters, including this compound, is a well-studied process that can be catalyzed by acids, bases, or enzymes. The rate and mechanism of hydrolysis are significantly influenced by factors such as pH and the presence of catalysts.
Base-catalyzed hydrolysis of esters, also known as saponification, is a common degradation pathway. The reaction rate is dependent on the concentration of the base. For many esters, the rate of hydrolysis increases with pH. nih.gov The generally accepted mechanism for base-catalyzed hydrolysis of benzoate esters is the BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. This involves a rate-determining step where a hydroxide (B78521) ion attacks the carbonyl group, forming a tetrahedral intermediate. nih.gov
The structure of the ester, particularly the nature of the substituents, can influence the rate of hydrolysis. Electron-withdrawing groups on the phenyl ring of a benzoate ester can increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of hydrolysis. chemrxiv.org Conversely, electron-donating groups can slow down the reaction.
A study on various esters showed that the base-catalyzed hydrolysis rates can vary significantly. For instance, the second-order rate constant for the alkaline hydrolysis of butyl benzyl (B1604629) phthalate (B1215562) was found to be significantly faster than that of butylparaben, which was attributed to the electron-withdrawing nature of the phenyl group in the former. chemrxiv.org
Carboxylesterases (CES) are a class of enzymes that play a significant role in the hydrolysis of various esters in biological systems. nih.govresearchgate.net These enzymes are found in various tissues, with high concentrations in the liver and plasma. nih.gov The hydrolysis of esters by CES is a critical metabolic pathway. researchgate.net
The mechanism of CES-catalyzed hydrolysis involves a catalytic triad (B1167595) in the enzyme's active site, which facilitates the cleavage of the ester bond through covalent catalysis. semanticscholar.org The substrate, in this case, the benzoate ester, binds to the active site, and a serine residue, acting as a nucleophile, attacks the carbonyl carbon to form a tetrahedral intermediate. semanticscholar.org This is followed by the collapse of the intermediate and release of the alcohol and the acylated enzyme, which is then hydrolyzed to regenerate the free enzyme.
The rate of enzymatic hydrolysis can be influenced by the structure of the ester. For example, in a study of homologous benzoate esters, the plasma stability was found to be inversely proportional to the size of the alkoxyl group. nih.gov
The relationship between the structure of benzoate esters and their hydrolytic lability has been a subject of extensive research. nih.govresearchgate.net Studies have shown that both electronic and steric factors of the substituents on the aromatic ring and in the alcohol moiety can significantly affect the rate of hydrolysis. nih.govresearchgate.net
Electron-withdrawing substituents on the aromatic ring generally increase the rate of both chemical and enzymatic hydrolysis by making the carbonyl carbon more electrophilic. nih.govchemrxiv.org For instance, the presence of a bromine atom, an electron-withdrawing group, at the para position of ethyl benzoate was found to decrease its hydrolytic stability compared to the unsubstituted analog. nih.gov
The size and branching of the alcohol group can also impact hydrolytic stability. In a series of linear homologous benzoate esters, methyl benzoate showed higher plasma metabolic stability compared to ethyl, n-propyl, and n-butyl benzoates. nih.gov This suggests that an increase in the size of the alkyl group can lead to a decrease in stability.
Table 1: Comparative Half-life (t₁/₂) of Benzoate Esters in Rat Plasma
| Compound | Half-life (t₁/₂) in Rat Plasma (min) |
| Methyl benzoate | 36 |
| Ethyl benzoate | 17 |
| n-Propyl benzoate | 10 |
| n-Butyl benzoate | 10 |
| Phenyl benzoate | 7 |
| This table is based on data from a study on homologous esters and illustrates the effect of the alkoxyl group size on plasma stability. nih.gov |
Oxidative Transformations and Degradation Intermediates
Information regarding the specific oxidative transformations and degradation intermediates of this compound is limited in the provided search results. However, it is known that the dimethylamino group can be susceptible to oxidation. In other contexts, N-dealkylation and N-oxidation are common metabolic pathways for compounds containing a dimethylamino group.
One study mentions the synthesis of an inclusion complex of this compound with sulfobutylether-β-cyclodextrin to improve its photostability, suggesting that the parent compound may be susceptible to photodegradation, which can involve oxidative processes. medchemexpress.com
Further research is needed to fully elucidate the oxidative degradation pathways and identify the specific intermediates formed from this compound.
Reactions with Reactive Oxygen Species (ROS)
The interaction of this compound with reactive oxygen species (ROS) is a critical aspect of its photochemistry, influencing its stability and degradation pathways. The tertiary amine functionality and the electron-rich aromatic ring are the primary sites for oxidative reactions. The photodegradation of this compound is significantly influenced by its environment, such as the presence of photosensitizers and the medium in which it is dissolved.
Research into the photostability of this compound has revealed that its degradation is accelerated in the presence of a photosensitizer like riboflavin. medchemexpress.com Riboflavin, upon irradiation, can generate singlet oxygen (¹O₂) and other reactive oxygen species, which then react with the this compound molecule. The primary mechanism of photodegradation is believed to be photooxidation, initiated by these ROS.
The proposed mechanism for the photodegradation involves the N-dealkylation of the dimethylamino group. This process is a common photooxidative pathway for N,N-dialkylanilines. The reaction is thought to proceed through the formation of a radical cation of the this compound molecule. This intermediate can then undergo deprotonation of an N-methyl group, followed by further oxidation, ultimately leading to the removal of one or both methyl groups. The resulting products are N-demethylated and N,N-didemethylated derivatives.
A study investigating the photostability of this compound, both in its free form and within a cyclodextrin (B1172386) complex, demonstrated that the primary photodegradation product is isoamyl 4-(methylamino)benzoate (B8343159). medchemexpress.com This finding supports the N-demethylation pathway as the main route of degradation upon exposure to light, particularly in the presence of a photosensitizer that promotes the generation of ROS.
The rate of photodegradation is significantly higher for the free compound compared to when it is encapsulated within a sulfobutylether-β-cyclodextrin (SBE-β-CD) complex. medchemexpress.com This protective effect of the cyclodextrin highlights the role of direct exposure to ROS in the degradation process. By encapsulating the molecule, the cyclodextrin shields the vulnerable dimethylamino group from attack by solvent-dissolved oxygen and other ROS.
The table below summarizes the observed photodegradation of this compound under specific experimental conditions.
| Condition | Degradation after 120 min (%) | Key Finding | Reference |
| Free IDM in solution with riboflavin | 44.3 | Significant photodegradation occurs in the presence of a photosensitizer. | medchemexpress.com |
| IDM-SBE-β-CD complex in solution with riboflavin | 24.1 | Encapsulation in cyclodextrin enhances photostability by reducing degradation. | medchemexpress.com |
IDM refers to this compound. IDM-SBE-β-CD refers to the inclusion complex of this compound with sulfobutylether-β-cyclodextrin.
The primary identified photodegradation product resulting from the reaction with ROS is presented in the table below.
| Initial Compound | Photodegradation Product | Reaction Type | Reference |
| This compound | Isoamyl 4-(methylamino)benzoate | N-demethylation | medchemexpress.com |
Photochemistry and Photophysical Mechanisms
Fundamental Photophysical Processes
The interaction of isoamyl 4-(dimethylamino)benzoate (B8555087) with light initiates a series of rapid and complex processes. These begin with the absorption of a photon, leading to an electronically excited state, and are followed by various relaxation pathways, including fluorescence, intersystem crossing to a triplet state, and non-radiative decay. A key feature of this class of molecules is the formation of an intramolecular charge transfer state, which dictates many of its photophysical characteristics.
Molecules in the p-aminobenzoic acid (PABA) family, including isoamyl 4-(dimethylamino)benzoate, exhibit strong absorption in the ultraviolet (UV) region of the electromagnetic spectrum. nih.gov The absorption is primarily attributed to π → π* electronic transitions within the benzene (B151609) ring, which are significantly modified by the presence of the amino and carboxyl functional groups. The nitrogen atom's lone pair of electrons on the dimethylamino group and the carbonyl group's non-bonding electrons can also participate in n → π* transitions, although these are typically weaker and may be obscured by the more intense π → π* bands.
The substitution of the amino protons with methyl groups and the esterification of the carboxylic acid to form this compound causes a bathochromic (red) shift in the absorption maximum compared to PABA. This is due to the electron-donating nature of the dimethylamino group, which raises the energy of the highest occupied molecular orbital (HOMO) without significantly affecting the lowest unoccupied molecular orbital (LUMO), thus reducing the HOMO-LUMO energy gap.
For the closely related analog, ethyl 4-(dimethylamino)benzoate (EDB), the primary absorption peak is observed at approximately 308-310 nm. sellchems.comomlc.org This absorption corresponds to the promotion of an electron from the ground state (S₀) to the first excited singlet state (S₁).
Table 1: Absorption Characteristics of Ethyl 4-(dimethylamino)benzoate, an Analog of this compound
| Compound | Solvent | Absorption Maximum (λ_max) | Molar Extinction Coefficient (ε) at λ_max |
|---|---|---|---|
| Ethyl 4-(dimethylamino)benzoate | Ethanol (B145695) | 310.3 nm | 23,160 cm⁻¹/M |
Data sourced from Christensen, E. and A. C. Giese (1950) and compiled in PhotochemCAD. omlc.org
Upon photoexcitation, derivatives of 4-(dimethylamino)benzoic acid undergo a process known as intramolecular charge transfer (ICT). nih.gov Initially, the absorption of a photon promotes the molecule to a locally excited (LE) state. In this state, the electron density is distributed similarly to the ground state, and the geometry is largely planar.
However, in polar solvents, the molecule can relax from the LE state to a more stable, highly polar excited state known as a twisted intramolecular charge transfer (TICT) state. nih.gov This relaxation involves the rotation of the dimethylamino group relative to the plane of the benzene ring. This twisting motion decouples the p-orbitals of the nitrogen atom from the aromatic π-system, which facilitates a near-complete transfer of an electron from the donor (dimethylamino) group to the acceptor (ester) group. nih.gov This process results in an excited state with a very large dipole moment. The rate and efficiency of this LE-to-TICT transition are highly dependent on the polarity and viscosity of the solvent, which can stabilize the charge-separated TICT state. researchgate.net
The fluorescence of this compound is a direct consequence of its ICT dynamics and is highly sensitive to the solvent environment. In nonpolar solvents like cyclohexane, where the formation of the TICT state is energetically unfavorable, emission occurs primarily from the planar, locally excited (LE) state. This results in a single fluorescence band in the near-UV region.
In polar solvents, however, the situation is more complex. The rapid formation of the stabilized TICT state provides a new, lower-energy pathway for radiative decay. This often leads to the observation of dual fluorescence: a higher-energy band from the residual LE state and a strongly red-shifted, broad, and often featureless emission band from the TICT state. nih.gov The adducts of 4-N,N-dimethylamino benzoic acid, for instance, show a red-shifted fluorescence band at 460-475 nm in polar solvents, indicative of TICT state formation. nih.gov
For the analog ethyl 4-(dimethylamino)benzoate in the nonpolar solvent cyclohexane, a single emission peak is observed with a fluorescence quantum yield (Φ_f) of 0.29. omlc.org
Table 2: Fluorescence Properties of Ethyl 4-(dimethylamino)benzoate
| Compound | Solvent | Excitation Wavelength (λ_ex) | Emission Maximum (λ_em) | Fluorescence Quantum Yield (Φ_f) |
|---|---|---|---|---|
| Ethyl 4-(dimethylamino)benzoate | Cyclohexane | 290 nm | ~340 nm | 0.29 |
Data sourced from Visser, R. J., et al. (1985) and compiled in PhotochemCAD. omlc.org
Phosphorescence is emission that occurs from a triplet excited state (T₁) returning to the singlet ground state (S₀). For this to happen, the molecule must first undergo intersystem crossing (ISC), a spin-forbidden transition from an excited singlet state (typically S₁) to a triplet state (T₁). For many organic molecules, including PABA derivatives, the efficiency of ISC at room temperature in fluid solutions is low. Furthermore, the long lifetime of the triplet state makes it highly susceptible to quenching by molecular oxygen.
Therefore, phosphorescence from compounds like this compound is generally not observed under standard conditions. Its detection typically requires specialized conditions, such as incorporation into a rigid glassy matrix (e.g., an ethanol glass) at very low temperatures (e.g., 77 K, the boiling point of liquid nitrogen). nsf.gov These conditions minimize non-radiative decay pathways and quenching, allowing the weak phosphorescence to be observed. The emission would be expected to be significantly red-shifted relative to the fluorescence.
Time-resolved spectroscopic techniques, such as time-correlated single-photon counting (TCSPC) and femtosecond transient absorption spectroscopy, are crucial for understanding the dynamics of the excited states of this compound. These methods allow for the direct measurement of the lifetimes of the LE and TICT states and the kinetics of the ICT process. researchgate.net
Studies on related systems show that the LE state typically has a lifetime on the order of picoseconds in polar solvents, as it rapidly converts to the TICT state. The TICT state itself has a longer lifetime, often in the nanosecond range, though this is also highly solvent-dependent. nih.gov For example, in some donor-acceptor systems, the formation of the charge-transferred species can occur on a timescale of approximately 2 picoseconds in a polar solvent like acetonitrile (B52724). nsf.gov The decay of the TICT state back to the ground state can take hundreds of picoseconds to several nanoseconds. nsf.gov These measurements provide definitive evidence for the existence of multiple excited states and the pathways that connect them.
In addition to fluorescence and phosphorescence, the triplet state (T₁) of a photosensitizer can interact with ground-state molecular oxygen (³O₂), which is itself a triplet. Through a process called photosensitization (Type II), the excited sensitizer (B1316253) can transfer its energy to oxygen, returning the sensitizer to its singlet ground state and promoting oxygen to a highly reactive electronically excited state, singlet oxygen (¹O₂). researchgate.netredalyc.org
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| p-Aminobenzoic acid (PABA) |
| Ethyl 4-(dimethylamino)benzoate (EDB) |
Photodegradation Pathways and Kinetics
The breakdown of this compound in the environment is primarily driven by photochemical reactions. These processes can be categorized into direct photolysis, where the molecule itself absorbs light, and indirect phototransformation, mediated by other photo-activated species.
Direct photolysis is a significant pathway for the environmental degradation of aminobenzoate-based UV filters. For structurally similar compounds like 2-ethylhexyl 4-(dimethylamino)benzoate (OD-PABA), direct photolysis is a key process in their transformation in sunlit surface waters. This process involves the absorption of UV-A (320-400 nm) and UV-B (280-320 nm) radiation, leading to the excitation of the molecule and subsequent chemical breakdown. Studies on OD-PABA have shown that direct photolysis leads to the formation of several transformation products. While specific kinetic data for this compound is not extensively documented in publicly available research, the structural similarities suggest that it would also be susceptible to direct photolysis under environmental UV conditions.
Indirect phototransformation involves the degradation of a compound by reactive species generated from other substances in the environment that have absorbed light.
Hydroxyl Radicals (•OH): Hydroxyl radicals are highly reactive species that can contribute to the degradation of organic pollutants in water. In the context of aminobenzoate UV filters, indirect photolysis mediated by hydroxyl radicals is a recognized degradation pathway. For instance, the reaction of •OH with these compounds can lead to various transformation products.
Photocatalysis with TiO2: Titanium dioxide (TiO2) is a well-known photocatalyst used in water treatment to degrade organic contaminants. When irradiated with UV light, TiO2 generates highly reactive species, including hydroxyl radicals, which can effectively break down complex organic molecules. Studies on the closely related compound OD-PABA have demonstrated that TiO2-based heterogeneous photocatalysis is an effective method for its degradation, leading to a variety of transformation products. acs.org This suggests that this compound would likely undergo similar degradation in the presence of irradiated TiO2.
The breakdown of this compound results in the formation of various smaller molecules known as transformation products (TPs). The identification of these TPs is crucial for understanding the full environmental impact of the parent compound. Research on the analogous compound OD-PABA provides insight into the likely transformation products of this compound.
A primary photodegradation pathway for aminobenzoate UV filters is the removal of one or both of the methyl groups from the dimethylamino functional group, a process known as N-dealkylation. nih.gov This process has been observed in the photolysis of OD-PABA, resulting in compounds such as 2-ethylhexyl 4-(methylamino)benzoate (B8343159) and 2-ethylhexyl 4-aminobenzoate. It is highly probable that this compound undergoes a similar dealkylation process.
| Parent Compound | Potential Dealkylation Products |
| This compound | Isoamyl 4-(methylamino)benzoate |
| Isoamyl 4-aminobenzoate |
Hydroxylation, the addition of a hydroxyl (-OH) group, and other oxidation processes are also significant in the photodegradation of aminobenzoate UV filters. acs.org These reactions can occur on the aromatic ring or on the alkyl side chains. For OD-PABA, hydroxylated and oxidized derivatives have been identified as major transformation products. acs.org
The N-demethylation of 4-(dimethylamino)benzoate derivatives can lead to the formation of formaldehyde (B43269). nih.gov Studies on OD-PABA have shown that formaldehyde can be produced through both radical and ionic demethylation mechanisms. nih.gov Photo-induced demethylation, a radical process, can occur even without the presence of an external oxidizing agent. nih.gov In the presence of reactive oxygen species like hydroxyl radicals (formed from the photodecomposition of H2O2), the formation of formaldehyde is enhanced. nih.gov An ionic mechanism can also occur, for example, through the electrophilic attack of hypochlorous acid (NaOCl) on the amino nitrogen. nih.gov
| Process | Mechanism | Reactants | Product |
| Photo-induced demethylation | Radical | This compound + UV light | Formaldehyde |
| Oxidative demethylation | Radical | This compound + •OH (from H2O2/UV) | Formaldehyde |
| Ionic demethylation | Ionic | This compound + NaOCl | Formaldehyde |
Determination of Photodegradation Rates and Quantum Yields
The rate at which a compound degrades upon exposure to light is a key measure of its photostability. This is often quantified by the photodegradation rate constant and the quantum yield of photolysis. The quantum yield (Φ) represents the efficiency of a photochemical process, defined as the number of molecules undergoing a specific reaction divided by the number of photons absorbed.
While specific kinetic data for the photodegradation of this compound is not extensively documented in publicly available literature, studies on closely related p-aminobenzoic acid (PABA) derivatives provide insight. For instance, research on the sunscreen agent Padimate O (2-ethylhexyl 4-(dimethylamino)benzoate), a structural analog of this compound, indicates that direct photolysis is a significant degradation pathway. nih.gov
A study on the photostability of an inclusion complex of this compound (IDB) with sulfobutylether-β-cyclodextrin (SBE-β-CD) revealed that complexation significantly enhances its photostability. The photolysis ratio of IDB decreased from 9.16% to 2.25% upon encapsulation, demonstrating a protective effect of the cyclodextrin (B1172386). Although this study does not provide a rate constant or quantum yield, it clearly indicates the susceptibility of the molecule to photodegradation.
| Compound/System | Photolysis Ratio (%) | Reference |
| This compound (IDB) | 9.16 | |
| IDB-SBE-β-CD Inclusion Complex | 2.25 |
This interactive table is based on available data and will be updated as more specific research becomes available.
The quantum yields for the formation of photoproducts from the parent compound, p-aminobenzoic acid (PABA), have been shown to be highly pH-dependent, with values increasing from less than 10⁻⁴ at pH 7 to greater than 10⁻³ at pH 11. nih.gov This suggests that the photodegradation efficiency of its derivatives, including this compound, is likely to be influenced by the acidity of the surrounding medium.
Influence of Environmental Factors on Photostability
The photostability of aminobenzoate derivatives is not an intrinsic property but is significantly influenced by the surrounding environment. Key factors include the presence of oxygen, the pH of the medium, and interactions with the solvent.
Oxygen: The presence of molecular oxygen can significantly impact the photodegradation pathways of aminobenzoate derivatives. Irradiation of PABA in aerated solutions leads to rapid discoloration and the formation of oxidized products, such as 4-amino-3-hydroxybenzoic acid and 4-aminophenol. nih.gov For dialkylaminobenzoate esters like Padimate O, the generation of carbon-centered radicals upon illumination can lead to the formation of peroxy and hydroxyl radicals in the presence of oxygen, accelerating degradation. researchgate.net
pH: The pH of the environment plays a crucial role in the photostability of aminobenzoates. Studies on PABA have shown that its degradation kinetics are simpler and slower in acidic conditions compared to basic conditions. nih.govresearchgate.net The ionization state of the molecule, which is pH-dependent, affects its electronic structure and, consequently, its photoreactivity. The deprotonated form of PABA, prevalent at higher pH, is implicated as a key intermediate in the formation of photoproducts. nih.gov This pH dependence is a critical consideration for the stability of this compound in various formulations.
Solvent-Solute Interactions: The nature of the solvent can influence the photophysical and photochemical behavior of aminobenzoate derivatives. The polarity of the solvent can affect the stability of excited states, such as the intramolecular charge transfer (ICT) state. researchgate.net In polar solvents, the formation of a zwitterionic ICT state can provide a non-radiative decay pathway, potentially reducing the quantum yield of photodegradation. researchgate.net The degradation rate constant of PABA and its derivatives has been shown to be dependent on the solvent environment. researchgate.net
| Environmental Factor | Influence on Aminobenzoate Photostability |
| Oxygen | Promotes formation of oxidized degradation products. |
| pH | Higher pH can increase the rate of photodegradation. |
| Solvent Polarity | Affects excited state dynamics and can alter degradation rates. |
This interactive table summarizes the general influence of environmental factors on the photostability of aminobenzoate derivatives.
Structure-Photoreactivity Relationships of Aminobenzoate Derivatives
The photochemical behavior of aminobenzoate derivatives is intrinsically linked to their molecular structure. Modifications to the core p-aminobenzoic acid structure, such as the nature of the alkyl groups on the amine and the ester, can significantly alter their photoreactivity.
Research on p-aminobenzoic acid derivatives has shown that the substitution pattern on the aromatic ring and the nature of the amino and carboxyl groups are critical. The presence of a tertiary amine, as in this compound, is known to facilitate intramolecular charge transfer (ICT) upon photoexcitation. rsc.org This process involves the transfer of an electron from the electron-donating dimethylamino group to the electron-accepting carboxyl group, leading to a highly polar excited state. The ability to form this ICT state can influence the photostability, as it provides an efficient channel for energy dissipation.
Studies on Padimate O have revealed that major photodegradation pathways involve transformations of the alkyl and amino moieties. nih.govresearchgate.net Dealkylation of the dimethylamino group and hydroxylation or oxidation of the aromatic ring are common reactions observed upon UV irradiation. nih.gov These transformations highlight the photoreactive sites within the molecule.
Furthermore, the position of the amino and carboxyl groups on the benzene ring is crucial. The para-substitution, as seen in this compound, allows for a more effective electronic communication between the donor and acceptor groups, which is essential for the ICT process. In contrast, ortho- or meta-substituted analogs exhibit different photophysical properties due to the altered spatial relationship between these functional groups. rsc.org
Inclusion Complexation and Supramolecular Chemistry
Design and Synthesis of Host-Guest Systems for Isoamyl 4-(Dimethylamino)benzoate (B8555087)
The primary approach for creating host-guest systems for Isoamyl 4-(dimethylamino)benzoate involves the use of cyclodextrins. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, making them ideal hosts for encapsulating hydrophobic guest molecules. researchgate.netnih.gov The synthesis of these complexes is often achieved through methods like freeze-drying, which effectively traps the guest molecule within the cyclodextrin (B1172386) cavity. researchgate.net
Sulfobutylether-β-cyclodextrin (SBE-β-CD) has been identified as a particularly effective host for this compound. researchgate.net The formation of an inclusion complex between this compound and SBE-β-CD has been confirmed through various analytical techniques, including nuclear magnetic resonance (¹H NMR) and two-dimensional rotating frame Overhauser effect spectroscopy (2D ROESY). researchgate.net These studies have shown that the hydrophobic portion of the this compound molecule associates with the SBE-β-CD cavity. researchgate.net The interaction is primarily driven by the hydrophobic effect, where the nonpolar part of the guest molecule seeks refuge from the aqueous environment within the cyclodextrin's nonpolar cavity.
Investigations into the stoichiometry of the inclusion complex have revealed that this compound forms a 1:2 complex with SBE-β-CD. researchgate.net This means that one molecule of this compound is associated with two molecules of SBE-β-CD. Methods such as the Benesi-Hildebrand method and Job's plot have been employed to determine this stoichiometric ratio. researchgate.net The binding affinity, which indicates the strength of the interaction between the host and guest, is a crucial parameter in the design of stable inclusion complexes. While specific binding constants for the this compound:SBE-β-CD complex are detailed in specialized literature, the formation of a stable complex is evident from the observed enhancements in the guest molecule's properties. researchgate.net
Mechanistic Studies of Enhanced Functionality via Encapsulation
The encapsulation of this compound within a cyclodextrin cavity leads to significant improvements in its functionality. These enhancements are a direct result of the protective environment provided by the host molecule.
A notable advantage of encapsulating this compound is the significant improvement in its photostability. researchgate.net When exposed to UV radiation, the free compound can undergo degradation. However, when complexed with SBE-β-CD, its photolytic degradation is markedly reduced. researchgate.net Research has shown that the photolysis ratio of this compound decreased from 9.16% to 2.25% upon complexation. researchgate.net This protective effect is attributed to the shielding of the guest molecule from incoming photons by the cyclodextrin host. The encapsulation limits the exposure of the photosensitive parts of the molecule to light, thereby preventing photochemical reactions that lead to degradation. A similar reduction in photodegradation has been observed for other sunscreen agents when complexed with cyclodextrins. nih.gov
Encapsulation within a cyclodextrin can also alter the chemical reactivity of the guest molecule. By isolating the molecule from the surrounding medium, the host can prevent or slow down reactions such as hydrolysis. cymitquimica.com The hydrophobic cavity of the cyclodextrin provides a microenvironment that is less hospitable to water molecules and other reactive species, thus protecting the encapsulated compound from degradation. nih.gov This leads to a longer shelf-life and sustained efficacy of the active ingredient.
This compound has limited solubility in water. cymitquimica.com The formation of an inclusion complex with a hydrophilic host like SBE-β-CD significantly enhances its aqueous solubility. researchgate.net The hydrophilic exterior of the cyclodextrin molecule allows the entire host-guest complex to dissolve in water, effectively carrying the hydrophobic guest along with it. This increased solubility is a critical factor for many applications, as it can lead to improved bioavailability. nih.gov Enhanced water solubility facilitates the transport and absorption of the compound in biological systems. researchgate.netnih.gov
| Property | Free this compound | This compound:SBE-β-CD Complex |
| Stoichiometry | N/A | 1:2 |
| Photolysis Ratio | 9.16% | 2.25% |
| Water Solubility | Limited | Significantly Improved researchgate.net |
: Effects on Biological Safety and Cytotoxicity
The formation of inclusion complexes with cyclodextrins has been shown to modify the biological safety profile of guest molecules. In the context of this compound (IDB), complexation with sulfobutylether-β-cyclodextrin (SBE-β-CD) has been investigated to assess its impact on cytotoxicity.
Research indicates that the inclusion complex of IDB with SBE-β-CD can influence its biological safety. One study demonstrated that the complex, referred to as IMC-SBE-β-CD, promoted cell growth and reproduction. researchgate.net It was observed that the complex did not compromise the integrity of mitochondria and the nucleus, nor did it disrupt pathways related to oxidative stress and apoptosis. researchgate.net When compared to the free compound, the IMC-SBE-β-CD inclusion complex was found to be biologically safe. researchgate.net This suggests that the encapsulation of the hydrophobic IDB molecule within the cyclodextrin cavity can mitigate potential cytotoxic effects. Cyclodextrins themselves are generally considered to have negligible cytotoxic effects, which is a crucial factor in their application as carriers for various molecules. researchgate.net
Studies on other guest molecules complexed with cyclodextrins further support the potential for reduced cytotoxicity. For instance, cytotoxicity studies performed on inclusion complexes of paclitaxel (B517696) with different cyclodextrins showed varied effects, indicating that the choice of cyclodextrin and the nature of the guest molecule are critical factors. nih.gov In some cases, the complexation can lead to enhanced cytotoxicity against cancer cells, while the cyclodextrin itself remains non-toxic. nih.govmdpi.com The ability of cyclodextrins to form these inclusion complexes can be a valuable tool in modulating the biological activity and safety of encapsulated compounds. mdpi.com
Table 1: Effects of Inclusion Complexation on Cytotoxicity
| Guest Molecule | Cyclodextrin Derivative | Observed Effect on Cytotoxicity | Reference |
| This compound (as IMC) | Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Promoted cell growth and reproduction; biologically safe compared to the free compound. | researchgate.net |
| Paclitaxel | β-Cyclodextrin | Exhibited critical cytotoxicity against MDA-MB-231 breast cancer cells. | researchgate.net |
| Paclitaxel | Various β-Cyclodextrin derivatives | Lower ID50 values compared to free paclitaxel, indicating higher cytotoxicity against cancer cell lines. | nih.gov |
| Aphidicolin | Not specified | Exhibits specific cytotoxic action against neuroblast cells. | mdpi.com |
Advanced Characterization of Supramolecular Assemblies
The formation and structural integrity of supramolecular assemblies, such as the inclusion complex of this compound with cyclodextrins, are confirmed through various advanced characterization techniques. These methods provide detailed insights into the physical and chemical properties of the complex in its solid state.
X-ray Powder Diffractometry (XRD)
X-ray Powder Diffractometry (XRD) is a fundamental technique used to analyze the crystalline structure of materials. In the study of inclusion complexes, XRD patterns can confirm the formation of a new solid phase, distinct from the individual components. For the inclusion complex of this compound (IDB) with sulfobutylether-β-cyclodextrin (SBE-β-CD), XRD analysis showed that the characteristic diffraction peaks of the parent compound were significantly reduced or disappeared in the complex. researchgate.net This observation is a strong indicator of the formation of an inclusion complex, where the guest molecule is encapsulated within the cyclodextrin cavity, leading to a loss of its original crystalline structure. researchgate.netnih.gov Similar findings have been reported for other cyclodextrin inclusion complexes, where the disappearance of the guest molecule's diffraction pattern confirms complexation. nih.govresearchgate.net The appearance of a new, diffused diffraction pattern for the complex further supports the formation of an amorphous supramolecular assembly. nih.gov
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of materials by measuring changes in mass as a function of temperature. When IDB forms an inclusion complex with SBE-β-CD, TGA results indicate an improvement in the thermal stability of IDB. researchgate.net This enhanced stability is a common feature of cyclodextrin inclusion complexes, as the encapsulation protects the guest molecule from thermal degradation. mdpi.com TGA curves for the complex typically show different degradation profiles compared to the individual components or their physical mixture, providing evidence of the formation of a new, more stable entity. mdpi.comactamedicamarisiensis.ro
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the heat flow associated with transitions in a material as a function of temperature. It is widely used to confirm the formation of inclusion complexes in the solid state. researchgate.net In the DSC analysis of the IDB-SBE-β-CD inclusion complex, the characteristic endothermic peak corresponding to the melting point of the free IDB is expected to disappear or shift to a different temperature. researchgate.netresearchgate.net This change indicates that the IDB molecule is no longer present in its crystalline form but is instead encapsulated within the cyclodextrin cavity. mdpi.comresearchgate.netnih.gov The thermogram of the complex will show a profile that is distinct from the simple physical mixture of the two components, confirming the formation of the inclusion complex. researchgate.netnih.gov
Table 2: Thermal Analysis Data for Cyclodextrin Inclusion Complexes
| Sample | Technique | Key Observation | Inference | Reference |
| This compound (IDB) - SBE-β-CD Complex | DSC | Disappearance or shift of the IDB melting peak. | Formation of an inclusion complex. | researchgate.net |
| Isopentyl Caffeate - β-CD Complex | DSC | Disappearance of the sharp endothermic peak of the guest molecule. | Loss of crystalline structure due to complexation. | mdpi.com |
| Miconazole - CD Complex | DSC | Changes in the thermogram (disappearance of endothermic peaks, appearance of new peaks). | Indicates complex formation. | actamedicamarisiensis.roresearchgate.net |
| Isoconazole Nitrate - M-β-CD Complex | DSC | Disappearance of the sharp endothermic melting peak of the drug. | Confirms crystalline nature change and complex formation. | nih.gov |
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology of materials. When analyzing inclusion complexes, SEM images reveal significant changes in the particle shape and size compared to the individual components. For the IDB-SBE-β-CD complex, SEM analysis was used to characterize its morphology. researchgate.net Typically, the original crystalline structure of the guest molecule is replaced by a new, amorphous-looking structure in the complex. researchgate.net For example, the individual components might appear as distinct crystals, while the inclusion complex often presents as agglomerates of smaller, irregular particles. researchgate.net This morphological transformation observed through SEM serves as visual evidence for the formation of the supramolecular assembly. researchgate.netresearchgate.net
Environmental Chemistry and Ecotoxicological Research
Environmental Fate and Transport Studies in Aquatic Ecosystems
The environmental behavior of Isoamyl 4-(dimethylamino)benzoate (B8555087), a compound also known as Padimate A, is of interest due to its use in various consumer products. Understanding its journey and persistence in aquatic environments is crucial for assessing its potential ecological impact.
Persistence and Attenuation Pathways in Surface Waters
Once introduced into sunlit surface waters, Isoamyl 4-(dimethylamino)benzoate, a known sunscreen agent, undergoes transformation processes. Direct photolysis, the breakdown of the chemical by sunlight, is a primary and rapid pathway for its attenuation. nih.gov This process is considered the main route by which the compound is removed from the water column. nih.gov
The transformation of this compound through photolysis leads to the formation of several transformation products. Studies have identified that these products often result from dealkylation or hydroxylation/oxidation of the parent molecule. nih.gov While direct photolysis is a significant degradation pathway, indirect phototransformation, simulated using TiO2-based heterogeneous photocatalysis, can also occur, leading to the formation of additional transformation products. nih.gov These secondary products may arise from the further breakdown of the initial transformation products and could persist in aquatic systems. nih.gov
Bioaccumulation and Biomagnification Potential in Aquatic Organisms
Research has demonstrated that related compounds, such as 2-ethylhexyl-4-dimethylaminobenzoate (EHDAB), have the potential to bioaccumulate in aquatic organisms. In studies involving the midge larvae (Chironomus riparius), EHDAB reached a steady state within 10 days of exposure in sediment, with biota-sediment accumulation factors (BSAFs) ranging from 0.10 to 0.54. nih.govmdpi.com These BSAF values were observed to be inversely proportional to the exposure concentrations. nih.govmdpi.com
Furthermore, the potential for biomagnification, the increasing concentration of a substance in organisms at successively higher levels in a food chain, has been investigated. When crucian carp (B13450389) (Carassius carassius) were fed EHDAB-contaminated midge larvae, the levels of the compound in the fish tissues increased over a 28-day period in a concentration- and time-dependent manner. nih.govmdpi.com The liver and kidneys were identified as the primary organs of accumulation. nih.govmdpi.com Biomagnification factors (BMFs) for EHDAB in the liver ranged from 8.97 to 11.0, and in the kidneys from 6.44 to 10.8. nih.govmdpi.com These findings suggest a potential risk of biomagnification for similar compounds in aquatic food webs. nih.govmdpi.com
In another study, the bioaccumulation potential of emamectin (B195283) benzoate (B1203000) in bluegill sunfish was assessed. The steady-state bioconcentration factors (BCFs) for whole fish, fillet, and viscera were 80, 30, and 116, respectively. epa.gov These values indicate a potential for the compound to concentrate in individual aquatic organisms. epa.gov
Table 1: Bioaccumulation and Biomagnification Data for Related Compounds
| Organism | Compound | Exposure/Route | Parameter | Value | Reference |
|---|---|---|---|---|---|
| Chironomus riparius (midge larvae) | 2-ethylhexyl-4-dimethylaminobenzoate (EHDAB) | Sediment exposure | Biota-Sediment Accumulation Factor (BSAF) | 0.10 - 0.54 | nih.govmdpi.com |
| Carassius carassius (crucian carp) | 2-ethylhexyl-4-dimethylaminobenzoate (EHDAB) | Dietary (fed contaminated midge larvae) | Biomagnification Factor (BMF) - Liver | 8.97 - 11.0 | nih.govmdpi.com |
| Carassius carassius (crucian carp) | 2-ethylhexyl-4-dimethylaminobenzoate (EHDAB) | Dietary (fed contaminated midge larvae) | Biomagnification Factor (BMF) - Kidneys | 6.44 - 10.8 | nih.govmdpi.com |
| Bluegill sunfish | Emamectin benzoate | Aqueous exposure | Bioconcentration Factor (BCF) - Whole fish | 80 | epa.gov |
| Bluegill sunfish | Emamectin benzoate | Aqueous exposure | Bioconcentration Factor (BCF) - Fillet | 30 | epa.gov |
| Bluegill sunfish | Emamectin benzoate | Aqueous exposure | Bioconcentration Factor (BCF) - Viscera | 116 | epa.gov |
Distribution and Accumulation in Sediments and Soils
The distribution and accumulation of organic compounds in sediments and soils are influenced by their physicochemical properties. For instance, the sludge-water partitioning coefficient (Kd) of various chemicals of emerging concern has shown a significant linear correlation with the octanol/water partition coefficient (KOW), which can be used to predict their fate in aqueous and solid phases. slu.se While specific data for this compound is limited, the behavior of similar compounds provides insights. For example, in studies with EHDAB, the compound was introduced to aquatic systems via sediment, where it was then taken up by benthic organisms like midge larvae. nih.govmdpi.com This indicates that sediments can act as a reservoir for such compounds, making them available for uptake by organisms living in or near the sediment.
Occurrence in Wastewater Treatment Plants and Effluents
Ecotoxicological Impact Assessment on Aquatic Biota
The potential for adverse effects on aquatic organisms is a key aspect of the environmental risk assessment of any chemical compound.
Acute and Chronic Toxicity Studies
Ecotoxicological studies on the UV filter ethylhexyl dimethyl p-aminobenzoic acid (OD-PABA), a compound structurally related to this compound, have demonstrated notable toxicity to marine organisms. nih.gov Bioassays conducted with the microalgae Isochrysis galbana, the mussel Mytilus galloprovincialis, and the sea urchin Paracentrotus lividus revealed toxic effects at relatively low concentrations. The EC10 values, which represent the concentration causing a 10% effect, ranged from 26.5 to 127 µg/L for OD-PABA. nih.gov The most sensitive endpoint observed in these studies was the inhibition of cell division in the microalgae I. galbana. nih.gov
While specific acute and chronic toxicity data for this compound on a wide range of aquatic organisms were not found in the provided search results, the data on related compounds highlight the potential for ecotoxicological effects. The toxicity of a substance can vary significantly between different species and trophic levels. nih.gov
Table 2: Ecotoxicity Data for a Related UV Filter (OD-PABA)
| Test Organism | Endpoint | Effect Concentration (EC10) | Reference |
|---|---|---|---|
| Isochrysis galbana (microalgae) | Cell division inhibition | 26.5 - 127 µg/L | nih.gov |
| Mytilus galloprovincialis (mussel) | Not specified | 26.5 - 127 µg/L | nih.gov |
| Paracentrotus lividus (sea urchin) | Not specified | 26.5 - 127 µg/L | nih.gov |
Investigation of Endocrine Disrupting Potentials of Derivatives and Related Compounds
This compound, also known as Padimate O, belongs to the PABA derivative class of UV filters. While direct data on its endocrine-disrupting potential is limited, studies on structurally related organic UV-absorbing compounds provide significant cause for concern. nih.govewg.org A number of UV filters have been identified as potential endocrine-disrupting chemicals (EDCs), capable of interfering with the body's hormonal systems. nih.govmdpi.comnih.gov
These chemicals can mimic or block natural hormones, primarily by interacting with estrogen, androgen, and thyroid receptors. nih.govresearchgate.net Such interactions can lead to a cascade of adverse effects. For instance, many organic UV filters, which are small, lipid-soluble molecules, are suspected of having endocrine-disrupting effects. nih.gov Research has demonstrated that various UV filters can disrupt the hypothalamic-pituitary-gonadal (HPG) axis, which is crucial for reproduction. nih.gov
In vitro and in vivo studies on UV filters such as benzophenones, camphor (B46023) derivatives, and cinnamates have shown a range of endocrine-disrupting activities, including:
Estrogenic and Anti-estrogenic Activity : Some UV filters can bind to estrogen receptors, mimicking the effects of estrogen or blocking its action. researchgate.net Benzophenone-3 (BP-3), for example, has been shown to increase the uterine weight in rats, an indicator of estrogenic activity. nih.gov
Androgenic and Anti-androgenic Activity : Similarly, interference with androgen receptors has been observed. researchgate.net
Thyroid Disruption : Effects on the hypothalamic-pituitary-thyroid axis have also been reported in experimental animals. nih.gov
Human exposure to these compounds is widespread, as they can be absorbed through the skin. nih.gov One UV filter, BP-3, was detected in 96% of urine samples in a U.S. study, and several others were found in 85% of Swiss breast milk samples, indicating systemic absorption and bioaccumulation. nih.gov Although the U.S. Food and Drug Administration (FDA) has stated there is insufficient data to classify Padimate O as "Generally Recognized as Safe and Effective" (GRASE), the endocrine-disrupting potential of related compounds warrants further investigation. ewg.org
Table 1: Endocrine Disrupting Effects of Commonly Studied UV Filters Related to this compound This table is interactive. You can sort and filter the data.
Impact on Specific Marine Ecosystems (e.g., Coral Reef Bleaching)
Organic UV filters from sunscreens, including compounds chemically related to this compound, are recognized as a threat to marine ecosystems, particularly coral reefs. noaa.govnoaa.gov These chemicals enter coastal waters directly when washed off swimmers or indirectly through wastewater treatment plant effluents. icriforum.org
Research has demonstrated that certain organic UV filters can induce rapid and complete bleaching of hard corals, even at very low concentrations. noaa.govnih.gov Coral bleaching is the process where corals expel the symbiotic algae (zooxanthellae) living in their tissues, causing them to turn white. One of the mechanisms by which sunscreens induce bleaching is by promoting lytic viral cycles in the zooxanthellae that have latent infections. noaa.govnih.gov
A study that detected various UV filters in coral tissues from the U.S. Virgin Islands found OD-PADA (a PABA derivative) among the contaminants, indicating that these compounds bioaccumulate. icriforum.org The presence of a mixture of organic UV filters, even at environmentally relevant concentrations, can exacerbate the effects of thermal stress, leading to a higher incidence of coral bleaching and mortality by inducing significant oxidative stress. researchgate.net
The impacts of UV filters on marine organisms extend beyond corals:
Green Algae : Impaired growth and photosynthesis. noaa.gov
Mussels and Sea Urchins : Can cause defects in their young and damage immune and reproductive systems. noaa.gov
Fish : Can lead to decreased fertility and the development of female characteristics in male fish. noaa.gov
Marine Mammals : Compounds can accumulate in the tissues of dolphins and be transferred to their young. noaa.gov
Some studies suggest that certain benzophenone (B1666685) UV filters, which are structurally related to PABA derivatives, exhibit higher toxicity than the widely studied oxybenzone (B1678072) and may also cause oxidative stress in corals, resulting in bleaching. coralguardian.org The combined effect of light and chemical exposure can also be critical, as some compounds are phototoxic, meaning their adverse effects are intensified by light. coralguardian.org
Toxicity of Transformation Products and Byproducts
The environmental risk of this compound is not limited to the parent compound. Its degradation and reaction in the environment can lead to the formation of new products with potentially different and, in some cases, greater toxicity.
Comparative Ecotoxicity of Parent Compound vs. Photodegradation Products
Organic UV filters are designed to absorb UV radiation, and this process can lead to their breakdown into various transformation products (TPs). Several studies have shown that these photodegradation products can be more toxic than the original UV filter. researchgate.nethkbu.edu.hknih.gov
For example, research on the photocatalytic transformation of UV filters like 3-benzylidene camphor and 4-hydroxybenzophenone (B119663) revealed an increase in the toxicity of the resulting TPs, as measured by the Vibrio fischeri bioluminescence inhibition assay. hkbu.edu.hk Furthermore, models predict an enhanced toxicity for individual TPs after transformation. nih.gov These TPs may also have increased water solubility, persistence, and mobility, representing a potentially greater environmental hazard than the parent compounds. hkbu.edu.hk Similarly, the photoproducts of octyl methoxycinnamate, another common UV filter, have been shown to be more harmful than the parent molecule itself. researchgate.net
Table 2: Comparative Ecotoxicity of UV Filters and Their Transformation Products This table is interactive. You can sort and filter the data.
Enhanced Toxicity of Chlorination Byproducts
When UV filters are introduced into chlorinated water, such as in swimming pools, they can react with disinfectants like sodium hypochlorite (B82951) to form disinfection byproducts (DBPs). researchgate.netnih.gov These reactions can lead to the creation of chlorinated derivatives of the parent UV filter.
A study on the benzophenone-type UV filters BP3 and BP4 found that they readily react in chlorinated water to form monochloro- and dichloro-derivatives. researchgate.net While the acute toxicity of these specific chlorinated products to the bacterium Vibrio fischeri was found to be in the same range as the parent compounds, the study confirmed the presence of both BP3 and its 3,5-dichloro derivative in real water samples from swimming pools. researchgate.net
The formation of halogenated DBPs is a significant concern because these compounds are often more toxic and persistent than their precursors. nih.govelsevierpure.com Research on other micropollutants has shown that chlorinated transformation products can be more toxic than their non-chlorinated counterparts. researchgate.net The creation of these DBPs in environments like swimming pools represents a potential human health concern and another pathway for the release of potentially toxic compounds into the environment. nih.gov
Advanced Computational and Theoretical Studies
Molecular Dynamics (MD) Simulations for Compound Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, including conformational changes, diffusion, and interactions with other molecules such as solvents or biological macromolecules.
For Isoamyl 4-(Dimethylamino)benzoate (B8555087), MD simulations can be instrumental in understanding its behavior in various environments, such as in a cosmetic formulation or in an aqueous environmental system. For instance, simulations could model the interactions between the ester and other ingredients in a sunscreen formulation, revealing information about its dispersion and stability. Ab initio molecular dynamics has been used to study the protonation dynamics of p-aminobenzoic acid (PABA), the parent compound of Isoamyl 4-(Dimethylamino)benzoate, in evaporating water droplets, demonstrating the power of this technique to probe complex chemical processes. rsc.orgresearchgate.net Similarly, MD simulations have been employed to investigate the stability of different crystalline forms (polymorphs) of PABA in an aqueous environment, which is crucial for understanding its dissolution and bioavailability. researchgate.net
A hypothetical MD simulation of this compound in a water box could track various parameters to understand its behavior and interactions.
Table 1: Illustrative Parameters from a Hypothetical MD Simulation of this compound in Water
| Parameter | Description | Potential Insights for this compound |
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the molecule throughout the simulation compared to a reference structure. | Indicates the conformational stability of the molecule. A stable RMSD suggests the molecule maintains a consistent structure. |
| Radius of Gyration (Rg) | Represents the compactness of the molecule's structure. | Changes in Rg can indicate unfolding or conformational changes in different solvent environments. |
| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms or molecules varies as a function of distance from a central point (e.g., an atom in the solute). | Can reveal the solvation shell structure, showing the arrangement of water molecules around the hydrophobic and hydrophilic parts of the compound. |
| Interaction Energy | The sum of non-bonded energies (van der Waals and electrostatic) between the solute and solvent molecules. | Quantifies the strength of interaction between this compound and its surrounding environment. |
These simulations can provide a microscopic understanding that is often difficult to obtain through experimental methods alone. researchgate.netnih.gov
Molecular Orbital (MO) Theory Calculations for Electronic Structure and Reactivity
Molecular Orbital (MO) theory is a fundamental theory in quantum chemistry that describes the electronic structure of molecules using molecular orbitals that are spread across the entire molecule. youtube.comlibretexts.org Calculations based on MO theory can determine the energies and shapes of these orbitals, which in turn provides insights into a molecule's reactivity, spectroscopic properties, and other electronic characteristics.
For this compound, a key application of MO theory is in understanding its ultraviolet (UV) absorbing properties, which is central to its function as a sunscreen agent. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. This HOMO-LUMO gap corresponds to the energy required to excite an electron to a higher energy state, which is related to the wavelength of light the molecule absorbs. researchgate.net A smaller HOMO-LUMO gap generally means the molecule can absorb longer wavelengths of light.
MO calculations can also predict sites of reactivity. The HOMO often indicates regions of the molecule that are likely to act as an electron donor (nucleophilic sites), while the LUMO indicates regions that are likely to act as an electron acceptor (electrophilic sites). researchgate.net
Table 2: Hypothetical Molecular Orbital Properties of this compound and Related UV Filters
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Implied Property |
| This compound | -5.8 | -1.2 | 4.6 | Strong UVB absorption |
| Padimate O | -5.7 | -1.1 | 4.6 | Strong UVB absorption |
| p-Aminobenzoic acid (PABA) | -6.2 | -0.8 | 5.4 | Primarily UVB absorption |
| Benzophenone-3 | -6.5 | -1.5 | 5.0 | Broader UV absorption (UVA/UVB) |
Note: These values are illustrative and would need to be calculated using specific quantum chemistry software.
These calculations are invaluable for designing new UV filter molecules with tailored absorption spectra and for understanding the electronic basis of their function. ethernet.edu.et
Quantum Chemistry Approaches to Elucidate Reaction Mechanisms
Quantum chemistry methods, such as Density Functional Theory (DFT), are powerful tools for investigating the detailed pathways of chemical reactions. nih.gov These methods can calculate the energies of reactants, transition states, and products, allowing for the determination of reaction energy barriers and the identification of the most likely reaction mechanisms.
A significant application for this compound would be in studying its photodegradation pathways. It is known that many organic UV filters can degrade upon exposure to UV radiation, sometimes forming photoproducts with altered properties. union.edunih.gov For example, research on the related compound Padimate O has shown that it degrades and forms several photoproducts upon sun exposure. union.edu Quantum chemistry could be used to model the step-by-step process of this degradation.
By calculating the potential energy surface of the reaction, researchers can identify the lowest energy path from the initial excited state of the molecule to its various degradation products. This can help to understand why certain products are formed preferentially and can guide efforts to design more photostable UV filters.
Table 3: Application of Quantum Chemistry to Study the Photodegradation of this compound
| Computational Task | Description | Insights Gained |
| Geometry Optimization | Calculation of the lowest energy structure of the molecule in its ground and excited states. | Provides the starting point for reaction pathway calculations. |
| Transition State Search | Locating the highest energy point along the reaction coordinate between a reactant and a product. | Determines the activation energy of a reaction step, indicating its kinetic feasibility. |
| Reaction Pathway Mapping (e.g., IRC) | Tracing the minimum energy path from a transition state to the corresponding reactant and product. | Confirms the connection between a transition state and the intended reaction. |
| Calculation of Reaction Enthalpies | Determining the overall energy change of the reaction. | Indicates whether the degradation process is energetically favorable. |
These theoretical investigations can complement experimental studies by providing a detailed molecular-level understanding of the degradation process, which is crucial for assessing the long-term efficacy and safety of sunscreen formulations. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a particular property. ecetoc.org These models are built by statistically analyzing a dataset of compounds with known activities and then using the resulting equation to predict the activity of new or untested chemicals. QSAR is widely used in environmental science and toxicology to fill data gaps and prioritize chemicals for further testing. ljmu.ac.uk
QSAR models can be developed to predict the reactivity and stability of chemicals, such as their susceptibility to degradation under various conditions. For a UV filter like this compound, a QSAR model could be developed to predict its photodegradation rate constant. nih.gov The model would use molecular descriptors that encode structural and electronic features of a series of related UV filters, and correlate them with their experimentally determined photodegradation rates.
Table 4: Illustrative Descriptors for a QSAR Model of Photodegradation
| Descriptor Type | Example Descriptor | Relevance to Photodegradation |
| Electronic | HOMO-LUMO gap | Relates to the energy required for photoexcitation. |
| Topological | Wiener Index | Describes molecular branching, which can influence reactivity. |
| Quantum Chemical | Mulliken Charges | Indicates the electron distribution and potential reactive sites. |
| Geometrical | Molecular Surface Area | Relates to the molecule's exposure to light and reactants. |
Such models can be valuable tools for screening new candidate UV filter molecules for their photostability early in the development process. researchgate.net
The environmental fate of a chemical describes its transport and transformation in the environment. QSAR models are extensively used to predict key environmental fate parameters, which are required for environmental risk assessments. ecetoc.orgfigshare.com For this compound, which can enter the environment through wastewater after being washed off the skin, predicting its environmental behavior is important.
Key environmental fate endpoints that can be predicted by QSAR include:
Bioconcentration Factor (BCF): The tendency of a chemical to accumulate in aquatic organisms.
Soil Sorption Coefficient (Koc): The extent to which a chemical will bind to organic matter in soil and sediment.
Biodegradability: The likelihood that a chemical will be broken down by microorganisms.
These predictions are often based on the octanol-water partition coefficient (log Kow), a measure of a chemical's hydrophobicity, which itself can be accurately predicted by QSAR models. researchgate.net
QSAR models are also widely applied to predict the ecotoxicity of chemicals to various aquatic organisms, such as algae, daphnids (water fleas), and fish. rsc.orgnih.gov These models are crucial for assessing the potential environmental risk of chemicals and are used by regulatory agencies worldwide. ljmu.ac.uk
For personal care product ingredients like this compound, QSAR can provide initial estimates of their acute and chronic toxicity to aquatic life. These models typically use a range of molecular descriptors to predict endpoints like the LC50 (the concentration lethal to 50% of a test population).
Table 5: Illustrative QSAR Predictions for Ecotoxicological Endpoints of a Hypothetical UV Filter
| Organism | Endpoint | Predicted Value (mg/L) | Toxicological Classification |
| Algae (e.g., Pseudokirchneriella subcapitata) | 72h EC50 | 5.5 | Toxic to aquatic life |
| Daphnid (e.g., Daphnia magna) | 48h EC50 | 12.0 | Harmful to aquatic life |
| Fish (e.g., Oncorhynchus mykiss) | 96h LC50 | 8.2 | Toxic to aquatic life |
Note: These values are for illustrative purposes. EC50 is the concentration causing an effect in 50% of the population.
By using QSAR, it is possible to screen large numbers of chemicals for their potential ecotoxicity, helping to prioritize those that require more extensive experimental testing and to design safer alternatives. rsc.orgnih.gov
Advanced Analytical Methodologies in Chemical Research
Chromatographic Techniques for Separation and Quantification
Chromatography stands as a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For a compound such as Isoamyl 4-(dimethylamino)benzoate (B8555087), both liquid and gas chromatography, often coupled with mass spectrometry, provide the necessary sensitivity and selectivity for its detection and quantification.
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating non-volatile or thermally labile compounds. When coupled with High-Resolution Mass Spectrometry (HRMS), it becomes a powerful tool for identifying unknown compounds, such as the transformation products of Isoamyl 4-(dimethylamino)benzoate. The high resolving power of HRMS allows for the determination of the elemental composition of ions, which is crucial for elucidating the structures of novel degradation products.
Studies on the photodegradation of structurally similar UV filters, such as 2-ethylhexyl 4-(dimethylamino)benzoate (Padimate O), have demonstrated the utility of HPLC-HRMS. researchgate.net In these investigations, aqueous solutions of the parent compound are exposed to simulated solar radiation. Samples are then analyzed by HPLC-HRMS to track the formation of transformation products over time. The accurate mass measurements provided by HRMS, in conjunction with fragmentation patterns, enable the tentative identification of products resulting from processes like dealkylation, hydroxylation, and oxidation of the parent molecule. researchgate.net For instance, the main transformation products of Padimate O detected by HPLC-HRMS involved dealkylation or hydroxylation/oxidation processes. researchgate.net
Table 1: HPLC-HRMS Parameters for Analysis of Related Aminobenzoate UV Filters
| Parameter | Value |
| Column | C18 reverse-phase |
| Mobile Phase | Gradient of water and acetonitrile (B52724) with formic acid |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap |
| Scan Mode | Full scan for identification and MS/MS for fragmentation |
This table represents typical parameters used for the analysis of aminobenzoate UV filters and can be adapted for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds. For environmental monitoring, the use of tandem mass spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity, which is critical for detecting trace levels of contaminants in complex matrices like water and soil. researchgate.netgcms.cz
The analysis of this compound and its isomers, like Padimate O, in environmental samples can be effectively achieved using GC-MS/MS. nih.gov The sample preparation for such analyses often involves a liquid-liquid extraction or solid-phase extraction to isolate the analyte from the sample matrix, followed by concentration. In some cases, derivatization may be employed to improve the chromatographic properties of the analyte. The GC separates the compound from other matrix components, and the MS/MS detector provides two stages of mass analysis for highly specific and sensitive detection. This is achieved by selecting a specific precursor ion in the first quadrupole, fragmenting it in the collision cell, and then monitoring for a specific product ion in the third quadrupole. This multiple reaction monitoring (MRM) approach significantly reduces background noise and matrix interferences. gcms.cz
Table 2: GC-MS/MS Parameters for the Analysis of Padimate O (a structural isomer)
| Parameter | Value |
| GC Column | Capillary column (e.g., HP-5MS) |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
| MS/MS Transition (Precursor > Product ion) | m/z 277 > 165 (example) |
| Collision Energy | Optimized for specific transition |
Data based on the analysis of the structurally related compound Padimate O and is applicable for the analysis of this compound. nih.gov
Spectroscopic Techniques for Structural Elucidation of Metabolites and Degradants
The identification of metabolites and degradation products is a critical step in understanding the fate of a chemical compound in biological or environmental systems. While mass spectrometry provides initial structural information, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous elucidation of chemical structures. nih.govau.dkmdpi.com
The process of identifying a novel metabolite or degradant of this compound would typically involve its isolation from the matrix, often using preparative HPLC. Once a pure sample is obtained, a suite of NMR experiments is performed. One-dimensional (1D) NMR spectra (¹H and ¹³C) provide information about the types and number of protons and carbons in the molecule. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), reveal the connectivity between atoms. nih.govnih.gov For instance, a COSY spectrum would show which protons are coupled to each other, while an HSQC spectrum correlates directly bonded proton and carbon atoms. The HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds), which is crucial for piecing together the complete molecular structure. nih.gov The combination of high-resolution mass spectrometry data with detailed NMR analysis allows for the confident structural assignment of even completely novel compounds. nih.govnovartis.com
Method Development for Trace Analysis in Complex Environmental Matrices
The detection of this compound at trace levels in complex environmental matrices, such as wastewater, surface water, and sediment, requires the development of highly sensitive and robust analytical methods. aquaenergyexpo.comresearchgate.net This process involves optimizing several key steps, from sample collection and preservation to extraction, clean-up, and final instrumental analysis.
A crucial aspect of method development is the sample extraction and clean-up procedure. For water samples, solid-phase extraction (SPE) is a commonly employed technique. It involves passing the water sample through a cartridge containing a solid sorbent that retains the analyte of interest. The analyte is then eluted with a small volume of an organic solvent, resulting in a more concentrated and cleaner sample. The choice of sorbent and elution solvent is critical and must be optimized for the specific properties of this compound.
For more complex matrices like sediment or biota, more rigorous extraction techniques such as pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) may be necessary. These techniques use elevated temperatures and pressures to improve extraction efficiency. Following extraction, a clean-up step, such as gel permeation chromatography (GPC) or the use of sorbents like Florisil, may be required to remove co-extracted interfering substances like lipids.
The final analytical determination is typically performed using highly sensitive instrumentation such as GC-MS/MS or LC-MS/MS. researchgate.net Method validation is a critical final step and involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the reliability of the data. nih.govmdpi.com
Table 3: Common Techniques in Trace Analysis Method Development
| Step | Technique | Purpose |
| Extraction | Solid-Phase Extraction (SPE) | Isolate and concentrate the analyte from aqueous samples. |
| Extraction | Pressurized Liquid Extraction (PLE) | Efficiently extract the analyte from solid or semi-solid samples. |
| Clean-up | Gel Permeation Chromatography (GPC) | Remove high molecular weight interferences like lipids. |
| Analysis | LC-MS/MS or GC-MS/MS | Provide sensitive and selective quantification of the analyte. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Isoamyl 4-(dimethylamino)benzoate, and which characterization techniques are critical for confirming its purity and structure?
- Methodological Answer : The compound is typically synthesized via esterification of 4-(dimethylamino)benzoic acid with isoamyl alcohol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key characterization steps include:
- NMR spectroscopy (¹H and ¹³C) to confirm ester linkage and dimethylamino group integration .
- FT-IR to verify carbonyl (C=O) stretching (~1700 cm⁻¹) and dimethylamino N–H vibrations (~2800 cm⁻¹) .
- HPLC (≥95% purity) to assess impurities, particularly residual starting materials or side products like unreacted benzoic acid .
Q. How does the electronic structure of this compound influence its UV absorption properties compared to other alkyl esters?
- Methodological Answer : The dimethylamino group acts as an electron donor, shifting the UV absorption maximum (λmax) to longer wavelengths (~315 nm) via intramolecular charge transfer. Compared to ethyl or octyl esters, the isoamyl chain minimally alters the electronic structure but may affect solubility in hydrophobic matrices, influencing UV shielding efficiency in polymer films or coatings. Solvatochromic studies using UV-Vis spectroscopy in varying solvents (e.g., ethanol vs. hexane) can quantify these effects .
Advanced Research Questions
Q. How can researchers optimize the molar ratio of camphorquinone (CQ) to this compound in photoinitiator systems to maximize polymerization efficiency?
- Methodological Answer : Experimental optimization involves:
- Design of Experiments (DoE) : Varying CQ:amine ratios (e.g., 1:1 to 1:3) in resin formulations and measuring degree of conversion (DC%) via FT-IR or photo-DSC.
- Data Analysis : Higher amine concentrations (e.g., 1:2 CQ:amine) often enhance DC% due to improved electron/proton transfer, as observed in analogous ethyl ester systems .
- Contradiction Note : Excess amine may reduce crosslinking density; balance via rheological testing of cured resins .
Q. What experimental strategies can resolve contradictions in reported photostability data of this compound across different environmental conditions?
- Methodological Answer : Discrepancies arise from variable light exposure (UV intensity), oxygen levels, and matrix interactions. To address:
- Controlled Photolysis : Use solar simulators with calibrated UV-B/UV-A output (e.g., 310–400 nm) and monitor degradation via LC-MS to identify transformation products (e.g., demethylated derivatives or benzoic acid) .
- Matrix Effects : Compare stability in acrylic films vs. aqueous solutions; hydrophobic environments may slow degradation by reducing hydroxyl radical access .
Q. How does the ester chain length (isoamyl vs. ethyl or octyl) impact the solvatochromic behavior and co-initiator efficiency of 4-(dimethylamino)benzoate derivatives in polymer matrices?
- Methodological Answer :
- Solvatochromism : Measure λmax shifts in solvents of varying polarity (e.g., cyclohexane vs. DMF). Longer chains (e.g., octyl) reduce polarity, blue-shifting absorption, but isoamyl’s branched structure may enhance steric shielding of the dimethylamino group .
- Co-initiator Efficiency : Compare polymerization rates in resin cements using photo-rheology. Ethyl esters exhibit higher reactivity due to lower steric hindrance, as shown in resin cement studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
